

An In-depth Technical Guide to the Basic Chemical Properties of Cedrelone

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Compound of Interest

Compound Name: Cedrelone

CAS No.: 1254-85-9

Cat. No.: B224078

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Abstract: **Cedrelone** is a naturally occurring tetranortriterpenoid, a class of complex chemical compounds known as limonoids, which are abundant in the Meliaceae and Rutaceae plant families.[1] Isolated primarily from species such as *Toona ciliata*, **Cedrelone** has garnered significant interest within the scientific community for its diverse biological activities, including potential antitumor effects.[2][3] This guide provides a comprehensive overview of the fundamental chemical properties of **Cedrelone**, intended for researchers, scientists, and professionals in drug development. We will delve into its structural identity, core physicochemical characteristics, chemical reactivity, and stability. Furthermore, this document outlines standardized experimental protocols for the characterization of **Cedrelone**, ensuring a foundation of technical accuracy and field-proven insight for its application in research and development.

Introduction to Cedrelone

Cedrelone is a prominent member of the limonoid class of secondary metabolites, which are characterized by a furan ring and a highly oxygenated tetracyclic triterpene core structure.[1] Its discovery and isolation from plants like *Toona ciliata* (Red Cedar) have paved the way for investigations into its pharmacological potential.[3][4] Notably, **Cedrelone** has been identified

as an activator of the Phenazine biosynthesis-like domain-containing protein (PBLD) and has been shown to induce apoptosis in cancer cells, highlighting its promise as a lead compound in oncology research.[3] A thorough understanding of its chemical properties is paramount for its extraction, purification, formulation, and the rational design of synthetic derivatives with enhanced therapeutic profiles.

Chemical Structure and Identity

The precise chemical identity of a compound is the bedrock of all subsequent research. It dictates the molecule's physical behavior, reactivity, and interaction with biological systems.

Molecular Formula and Weight

Cedrelone is defined by the following fundamental identifiers:

- Molecular Formula: $C_{26}H_{30}O_5$ [4]
- Molecular Weight: Approximately 422.5 g/mol [4]
- Exact Mass: 422.20932405 Da[4]

IUPAC Nomenclature and Synonyms

The systematic name for **Cedrelone**, according to the International Union of Pure and Applied Chemistry (IUPAC), provides an unambiguous description of its complex stereochemistry and polycyclic nature.

- IUPAC Name: (1R,2R,4R,6S,7S,10R,11R)-6-(furan-3-yl)-17-hydroxy-1,7,11,15,15-pentamethyl-3-oxapentacyclo[8.8.0.0^{2,4}.0^{2,7}.0^{11,16}]octadeca-12,16-diene-14,18-dione[4]
- CAS Number: 1254-85-9
- Common Synonyms: Cedrelon

Structural Elucidation

The structure of **Cedrelone** is a complex fusion of rings incorporating several key functional groups that are crucial to its chemical behavior. These include:

- An α,β -unsaturated ketone system in one of the rings.
- A hydroxyl (-OH) group.
- An epoxide (cyclic ether) ring.
- A furan ring, which is characteristic of many limonoids.
- Multiple methyl groups contributing to its steric and electronic profile.

These features are best visualized through a structural diagram.

Caption: Chemical Structure of **Cedrelone** with key functional groups.

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in various environments, from a laboratory solvent to a complex biological system. These properties influence absorption, distribution, metabolism, and excretion (ADME) profiles in drug development.

Physical State and Solubility

Cedrelone typically exists as a solid at room temperature.[3] Its solubility is a key parameter for experimental design. It is generally soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[3] For biological assays, creating a concentrated stock solution in DMSO is a common and effective practice.

Thermal and Other Physical Properties

The table below summarizes the key quantitative physicochemical properties of **Cedrelone**. The boiling point is a calculated value, as thermal decomposition may occur before boiling under standard pressure.



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To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Chemical Reactivity and Stability

The reactivity of **Cedrelone** is governed by its constituent functional groups. Understanding these reactive centers is crucial for predicting potential metabolic pathways, designing synthetic modifications, and establishing appropriate storage conditions.

Key Functional Groups and Their Reactivity

- **Hydroxyl (-OH) Group:** This group is a primary site for metabolic transformations such as glucuronidation or sulfation. In a laboratory setting, it is a reactive handle for esterification or etherification. For instance, acetylation of the hydroxyl group has been shown to modify its cytotoxic activity.
- **α,β -Unsaturated Ketone:** This moiety is an electrophilic center susceptible to nucleophilic attack, such as a Michael addition. This reactivity is often implicated in the mechanism of action for many bioactive natural products.
- **Epoxide Ring:** The strained three-membered ether ring is reactive towards nucleophiles, which can lead to ring-opening reactions. This process can be catalyzed by either acid or base.
- **Furan Ring:** While aromatic, the furan ring can undergo reactions such as electrophilic substitution and is also susceptible to oxidation, which can lead to ring opening.



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Caption: Conceptual map of **Cedrelone**'s key reactive functional groups.

Stability and Degradation Profile

Cedrelone requires careful handling and storage to maintain its chemical integrity.

- **Storage:** As a powder, it should be stored at -20°C for long-term stability (up to 3 years).[3] In a solvent like DMSO, it should be kept at -80°C and is stable for shorter periods (up to 6 months).[3]
- **Photostability:** **Cedrelone** is susceptible to photooxidation. Exposure to UV light can lead to the formation of photooxidation products, a reaction that appears to involve singlet oxygen. Therefore, all work with **Cedrelone** and its solutions should be conducted with protection from light.
- **pH Sensitivity:** The presence of the epoxide and ester-like functionalities suggests potential instability under strongly acidic or basic conditions, which could catalyze hydrolysis or ring-opening reactions.

Experimental Methodologies for Characterization

To ensure the reliability and reproducibility of research involving **Cedrelone**, standardized protocols for its characterization are essential. The following workflows represent a self-validating system for confirming the identity, purity, and properties of a **Cedrelone** sample.



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Caption: A logical workflow for the comprehensive chemical characterization of **Cedrelone**.

Protocol for Determination of Solubility

Rationale: Establishing a precise solubility profile is critical for preparing solutions for bioassays and formulation development. This protocol uses a standard method to determine solubility in common laboratory solvents.

- Preparation: Dispense a small, accurately weighed amount of **Cedrelone** (e.g., 1 mg) into several separate glass vials.
- Solvent Addition: To each vial, add a precise volume (e.g., 100 μ L) of the test solvent (e.g., DMSO, ethanol, water, phosphate-buffered saline).
- Mixing: Vortex each vial vigorously for 2 minutes at room temperature.
- Observation: Visually inspect for any undissolved solid particles. If the sample is fully dissolved, it is soluble at ≥ 10 mg/mL.
- Incremental Addition: If the solid is not fully dissolved, add another measured aliquot of solvent, vortex, and re-observe. Repeat until the solid is fully dissolved.
- Calculation: Calculate the solubility based on the total volume of solvent required to dissolve the initial mass of **Cedrelone**.

- Causality Note: Starting with a polar solvent like water and moving to less polar solvents can quickly establish the general polarity and solubility characteristics of the compound, guiding solvent selection for chromatography and bioassays.

Protocol for Spectroscopic Analysis Workflow

Rationale: A combination of spectroscopic techniques provides unambiguous structural confirmation and purity assessment. This workflow ensures all necessary data is collected.

- Mass Spectrometry (MS):
 - Prepare a dilute solution of **Cedrelone** in a suitable solvent (e.g., methanol or acetonitrile).
 - Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) using electrospray ionization (ESI).
 - Objective: Confirm the exact mass of the molecular ion ($[M+H]^+$, $[M+Na]^+$) to validate the molecular formula ($C_{26}H_{30}O_5$). Analyze fragmentation patterns to support the proposed structure.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Dissolve ~5-10 mg of **Cedrelone** in an appropriate deuterated solvent (e.g., $CDCl_3$ or $DMSO-d_6$) in an NMR tube.
 - Acquire 1H NMR, ^{13}C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra.
 - Objective: The 1H and ^{13}C spectra will confirm the number and type of protons and carbons. 2D NMR experiments are crucial for assembling the molecular fragments and confirming the connectivity of the complex polycyclic structure.
- Infrared (IR) Spectroscopy:
 - Prepare the sample as a KBr pellet or as a thin film from a volatile solvent (e.g., chloroform).
 - Acquire the IR spectrum.

- Objective: Identify characteristic absorption bands for the key functional groups: a strong peak around 1650-1750 cm^{-1} for the carbonyls (C=O), a broad peak around 3200-3600 cm^{-1} for the hydroxyl group (-OH), and C-O stretching for the epoxide and furan rings.

Protocol for Stability Assessment (Forced Degradation Study)

Rationale: Forced degradation studies intentionally stress the molecule to identify potential degradation products and pathways, which is a regulatory requirement and essential for developing stable formulations.[5][6] This protocol is based on ICH guidelines.[7]

- Stock Solution Preparation: Prepare a well-characterized stock solution of **Cedrelone** in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
- Stress Conditions (run in parallel with a control sample protected from stress):
 - Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Incubate at 60°C for 24 hours.
 - Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Incubate at 60°C for 24 hours.
 - Oxidation: Add 3% H_2O_2 . Incubate at room temperature for 24 hours.
 - Thermal Stress: Incubate the stock solution at 80°C for 48 hours.
 - Photolytic Stress: Expose the stock solution to a calibrated light source (e.g., 1.2 million lux hours and 200 watt hours/ m^2) in a photostability chamber.
- Sample Analysis: After the incubation period, neutralize the acid and base samples. Analyze all samples, including the control, by a stability-indicating HPLC-UV method.
- Data Evaluation: Compare the chromatograms of the stressed samples to the control. The goal is to achieve 5-20% degradation.[5] Quantify the loss of the parent **Cedrelone** peak and the formation of new degradation product peaks. This validates that the analytical method can separate degradants from the parent compound.

Conclusion

Cedrelone presents a complex and fascinating chemical profile, defined by its intricate polycyclic structure and an array of reactive functional groups. Its identity is well-established, and its physicochemical properties, particularly its solubility in organic solvents and sensitivity to light, dictate the necessary conditions for its experimental handling and storage. The reactivity of its hydroxyl, epoxide, and α,β -unsaturated ketone moieties offers opportunities for synthetic modification to enhance its biological activity while also presenting challenges for formulation stability. The experimental protocols outlined in this guide provide a robust framework for researchers to validate their samples and investigate the properties of **Cedrelone** in a consistent and scientifically rigorous manner, ultimately facilitating its journey from a natural product of interest to a potential therapeutic agent.

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